

ABBV-712 Application Notes and Protocols for In Vivo Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-712 is a potent and selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] It uniquely targets the pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the kinase.[2][3][4] This selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3) minimizes off-target effects associated with broader JAK inhibition.[5][6] TYK2 is a key mediator of cytokine signaling pathways, particularly downstream of IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[2][5][7] These application notes provide a summary of preclinical data and protocols for the in vivo use of ABBV-712.

Data Presentation In Vitro Potency and Selectivity



Parameter	Value	Species/System
TYK2 JH2 EC50	0.01 μΜ	Biochemical Assay
TYK2 Cellular EC50	0.19 μΜ (0.195 μΜ)	Cellular Assay
Human Whole Blood EC50	0.17 μΜ	Ex Vivo Assay
Mouse Whole Blood EC50 (STAT4 phosphorylation)	1.4 μΜ	Ex Vivo Assay
Selectivity vs. JAK1, JAK2, JAK3	>25 μM (EC50)	Cellular Assays

Data sourced from references:[1][4][5][7]

In Vivo Pharmacokinetics

Species	Dose & Route	Bioavailabil ity (F%)	Half-life (t½)	Volume of Distribution (Vss)	Unbound Clearance
Rat	1 mg/kg, p.o.	19%	0.6 h	1.9 L/kg	4.1 L/h/kg
Dog	Not specified	88%	4.5 h	Not specified	0.46 L/h/kg
Monkey	Not specified	17%	1.2 h	Not specified	2.3 L/h/kg

Data sourced from reference:[5]

In Vivo Efficacy in Mouse Models



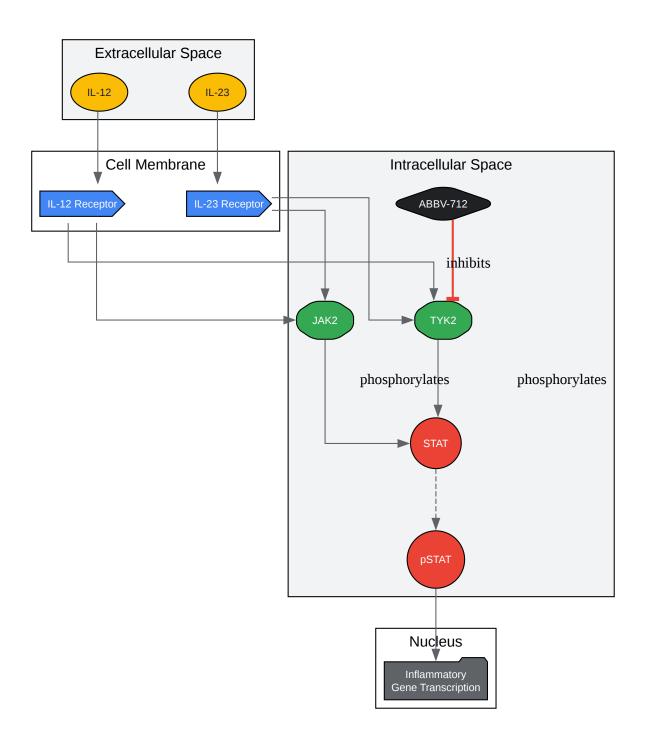
Model	Dosing Regimen	Readout	Result
IL-12/IL-18 Induced IFN-y Production	30 mg/kg, single oral dose	Serum IFN-y reduction	77%
100 mg/kg, single oral dose	84%		
300 mg/kg, single oral dose	95%	_	
600 mg/kg, single oral dose	99%	_	
Mouse Ear Dermatitis Model	100 mg/kg, oral (BID/QD for 5 days)	Reduction in ear thickness	61% (at day 11)

Data sourced from references:[1][5]

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by **ABBV-712**. Cytokines such as IL-12 and IL-23 bind to their respective receptors, leading to the activation of TYK2 and other JAK family members. This initiates a phosphorylation cascade, culminating in the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. **ABBV-712**, by selectively inhibiting TYK2, blocks this signaling cascade.





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Caption: ABBV-712 inhibits the TYK2 signaling pathway.



Experimental Protocols General Guidelines for In Vivo Use

Formulation and Administration: **ABBV-712** is orally bioavailable.[1] For in vivo experiments in rodents, a common vehicle for oral gavage is a suspension in a solution such as 0.5% methylcellulose in water. The specific formulation should be optimized based on the required dose volume and stability.

Storage: Store the stock solution of **ABBV-712** at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[1]

Protocol 1: IL-12/IL-18 Induced IFN-y Production in Mice

This acute pharmacodynamic model is used to assess the in vivo target engagement of **ABBV-712**.

Materials:

- ABBV-712
- Vehicle (e.g., 0.5% methylcellulose in water)
- Recombinant mouse IL-12 and IL-18
- 8-10 week old C57BL/6 mice
- · Oral gavage needles
- Blood collection supplies (e.g., heparinized tubes)
- ELISA kit for mouse IFN-y

Procedure:

- Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
- Dosing:



- Prepare fresh formulations of ABBV-712 in the vehicle at the desired concentrations (e.g., 3, 10, 30, 60, 100 mg/mL for doses of 30, 100, 300, 600 mg/kg in a 10 mL/kg volume).
- Administer a single dose of **ABBV-712** or vehicle to mice via oral gavage.
- Cytokine Challenge: 30 minutes post-dose (approximating the time of maximum plasma concentration), administer a solution of recombinant mouse IL-12 and IL-18 intraperitoneally to induce IFN-y production.
- Blood Collection: 4 hours after the cytokine challenge, collect blood from the mice via a terminal procedure (e.g., cardiac puncture) into heparinized tubes.
- IFN-y Measurement:
 - Separate plasma by centrifugation.
 - Measure the concentration of IFN-γ in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
- Data Analysis: Calculate the percent inhibition of IFN-y production for each dose group relative to the vehicle-treated group.

Protocol 2: Mouse Model of Ear Dermatitis

This model evaluates the therapeutic efficacy of ABBV-712 in a dermal inflammation model.

Materials:

- ABBV-712
- Vehicle
- IL-23 minicircle DNA or another suitable inflammatory stimulus
- 8-10 week old BALB/c or other appropriate mouse strain
- · Digital calipers
- Oral gavage needles



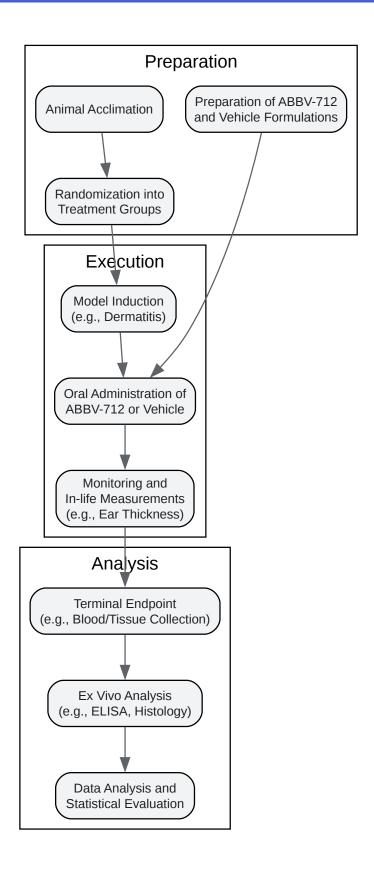
Procedure:

- Model Induction: Induce ear inflammation according to the specific model protocol (e.g., intradermal injection of IL-23).
- Dosing:
 - Begin dosing with ABBV-712 (e.g., 100 mg/kg) or vehicle once or twice daily via oral gavage. The dosing period may last for several days (e.g., 5 days).[1]
- · Measurement of Ear Thickness:
 - Measure the thickness of both ears daily using digital calipers.
 - The change in ear thickness from baseline is the primary endpoint.
- Data Analysis: Compare the change in ear thickness over time between the ABBV-712treated and vehicle-treated groups. Calculate the percent reduction in ear swelling.

Experimental Workflow

The following diagram outlines a general workflow for an in vivo efficacy study with ABBV-712.





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Caption: General workflow for in vivo experiments with ABBV-712.



Safety and Toxicology Considerations

It is important to note that off-target effects have been observed with ABBV-712 in preclinical toxicology studies.[3] Specifically, ABBV-712 was shown to cause myocardial toxicity in rats, which was linked to off-target-driven acute vasodilation and subsequent tachycardia.[3] Researchers should be aware of these potential cardiovascular effects and consider appropriate monitoring in their in vivo studies, especially in longer-term experiments or when using higher doses. The observed toxicity was considered an off-target effect and not related to TYK2 inhibition.[3]

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